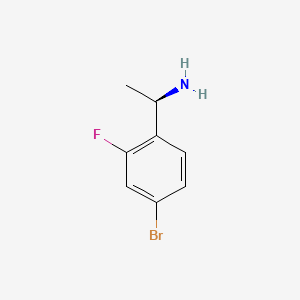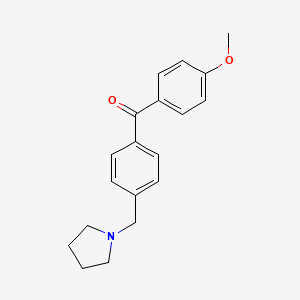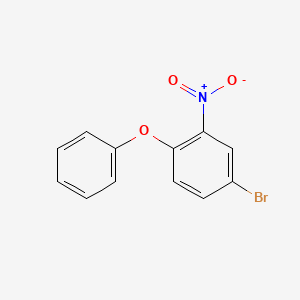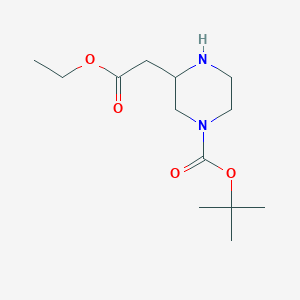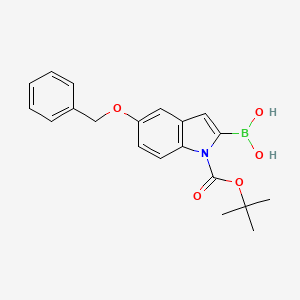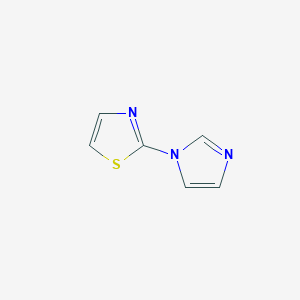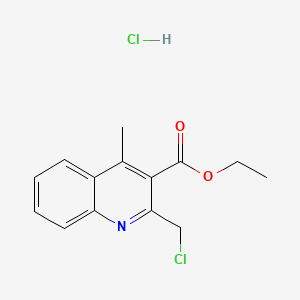
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside is a chemical compound with the molecular formula C12H20O5 and a molecular weight of 244.29 g/mol . This compound is primarily used in proteomics research and serves as a crucial building block for glycoside research. It is known for its role in drug discovery, particularly in studying diseases such as cancer, inflammation, and microbial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside typically involves the protection of the hydroxyl groups in the rhamnopyranoside moiety. This is achieved by reacting the rhamnopyranoside with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The allyl group is then introduced through an allylation reaction using allyl bromide and a base such as sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the protection of hydroxyl groups and subsequent allylation, optimized for industrial conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex glycosides.
Biology: The compound is utilized in studying carbohydrate-protein interactions.
Industry: The compound is used in the production of various biochemical reagents.
作用機序
The mechanism of action of Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial in studying carbohydrate-protein interactions and developing therapeutic agents .
類似化合物との比較
Similar Compounds
- Allyl 2,3-O-isopropylidene-beta-D-glucopyranoside
- Allyl 2,3-O-isopropylidene-alpha-D-mannopyranoside
- Allyl 2,3-O-isopropylidene-beta-D-galactopyranoside
Uniqueness
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside is unique due to its specific structure and the presence of the alpha-L-rhamnopyranoside moiety. This structural feature makes it particularly useful in studying specific carbohydrate-protein interactions and developing targeted therapeutic agents .
特性
分子式 |
C12H20O5 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
(3aR,4R,6S,7S,7aR)-2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C12H20O5/c1-5-6-14-11-10-9(8(13)7(2)15-11)16-12(3,4)17-10/h5,7-11,13H,1,6H2,2-4H3/t7-,8-,9+,10+,11+/m0/s1 |
InChIキー |
AOZVMCIHJLAZBF-FBDQPXRJSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OCC=C)OC(O2)(C)C)O |
正規SMILES |
CC1C(C2C(C(O1)OCC=C)OC(O2)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


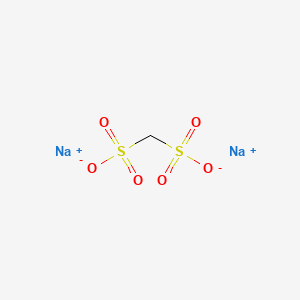
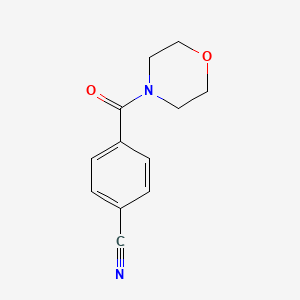
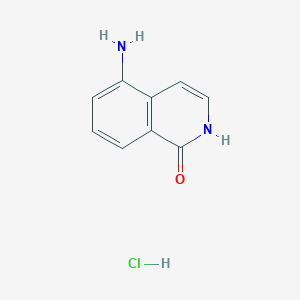
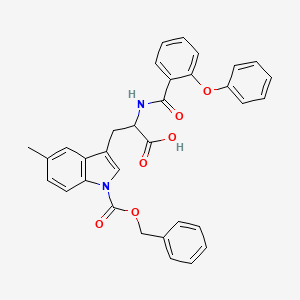
![[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)
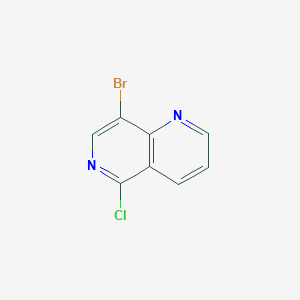
![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
